1-Methoxy-3-methyl-2-naphthonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-methoxy-3-methylnaphthalene-2-carbonitrile |
InChI |
InChI=1S/C13H11NO/c1-9-7-10-5-3-4-6-11(10)13(15-2)12(9)8-14/h3-7H,1-2H3 |
InChI Key |
FBZRAFOCUNESDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C#N)OC |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 1 Methoxy 3 Methyl 2 Naphthonitrile
High-Resolution Vibrational Spectroscopic Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the characteristic functional groups and fingerprinting the molecular structure of a compound. However, no specific experimental or theoretical vibrational spectra for 1-Methoxy-3-methyl-2-naphthonitrile have been reported.
Electronic Absorption and Emission Spectroscopy
The electronic properties of this compound, which are investigated using techniques like UV-Vis, fluorescence, and phosphorescence spectroscopy, remain uncharacterized. The substitution pattern is expected to significantly influence the π-electron system of the naphthalene (B1677914) core, thereby affecting its absorption and emission characteristics.
Detailed UV-Vis Absorption Analysis: Electronic Transitions and Solvatochromic Effects
The UV-Vis absorption spectrum of this compound would reveal information about the electronic transitions within the molecule. The naphthalene system itself exhibits characteristic π-π* transitions. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitrile group would likely lead to intramolecular charge transfer (ICT) character in some of these transitions, potentially causing a red-shift in the absorption maxima compared to unsubstituted naphthalene. The study of solvatochromic effects, which is the change in absorption or emission spectra with solvent polarity, could provide insights into the nature of the ground and excited states of the molecule. However, no such studies have been published for this compound.
Steady-State Fluorescence and Phosphorescence Spectroscopy: Emission Maxima, Stokes Shift, Quantum Yields
Many naphthalene derivatives are known to be fluorescent. It is plausible that this compound would also exhibit fluorescence upon excitation at an appropriate wavelength. A comprehensive study would involve determining its emission maxima, Stokes shift (the difference between the absorption and emission maxima), and fluorescence quantum yield (the efficiency of the fluorescence process). Phosphorescence, which is emission from a triplet excited state, might also be observable, particularly at low temperatures. In the absence of experimental data, a table of photophysical parameters cannot be provided.
Time-Resolved Fluorescence Spectroscopy: Excited-State Lifetimes and Dynamics
Time-resolved fluorescence spectroscopy is a powerful technique to probe the dynamics of the excited state. nist.gov By measuring the fluorescence decay, one can determine the excited-state lifetime of the molecule, which is a crucial parameter for understanding its photophysical behavior and potential applications in areas like sensing and imaging. nist.gov This technique can also reveal the presence of different emissive species or quenching processes. Currently, there are no reports on the time-resolved fluorescence analysis of this compound.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in a molecule like this compound. Techniques such as COSY, HSQC, HMBC, and NOESY would provide a complete picture of the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks within the molecule. For this compound, the primary correlations would be observed among the aromatic protons on the naphthalene ring system. Specifically, the protons at the C5, C6, C7, and C8 positions would show cross-peaks indicating their adjacent relationships. The isolated aromatic proton at C4 would not show any COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning each proton to its corresponding carbon atom. For instance, the singlet signal of the methoxy protons would correlate with the methoxy carbon signal, and the methyl protons' singlet would correlate with the C3-methyl carbon signal. Each aromatic proton would be correlated with its respective aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. For this compound, the following key correlations would be expected:
The methoxy protons would show a correlation to the C1 carbon.
The methyl protons at C3 would show correlations to C2, C3, and C4.
The aromatic proton at C4 would show correlations to C2, C5, and C10.
The nitrile carbon (C2-CN) would show correlations to the methyl protons at C3 and the aromatic proton at C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which is invaluable for confirming the proposed structure and determining stereochemistry where applicable. In this case, a key NOESY correlation would be expected between the methoxy protons and the aromatic proton at C8, confirming the peri relationship. Another important correlation would be between the methyl protons at C3 and the aromatic proton at C4.
Predicted ¹H and ¹³C NMR Data for this compound:
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Key HMBC Correlations | Key NOESY Correlations |
| 1 | ~155-160 | - | - | OCH₃ | H-8 |
| 2 | ~110-115 | - | - | H-4, CH₃ | - |
| 3 | ~130-135 | - | - | CH₃ | H-4 |
| 4 | ~120-125 | ~7.5-7.7 | s | C2, C5, C10 | CH₃ |
| 4a | ~128-132 | - | - | H-4, H-5 | - |
| 5 | ~125-128 | ~7.8-8.0 | d | C4, C7, C10 | H-6 |
| 6 | ~126-129 | ~7.4-7.6 | t | C5, C8 | H-5, H-7 |
| 7 | ~122-125 | ~7.3-7.5 | t | C5, C8a | H-6, H-8 |
| 8 | ~128-131 | ~8.0-8.2 | d | C1, C6, C8a | OCH₃, H-7 |
| 8a | ~133-137 | - | - | H-7, H-8 | - |
| CN | ~117-120 | - | - | H-4, CH₃ | - |
| OCH₃ | ~55-60 | ~3.9-4.1 | s | C1 | H-8 |
| CH₃ | ~15-20 | ~2.4-2.6 | s | C2, C3, C4 | H-4 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₃H₁₁NO), the expected exact mass can be calculated.
Predicted Exact Mass for C₁₃H₁₁NO:
| Ion | Calculated Exact Mass |
| [M]⁺ | 197.08406 |
| [M+H]⁺ | 198.09187 |
| [M+Na]⁺ | 220.07381 |
Fragmentation Analysis:
Electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be used to study the fragmentation pattern, providing further structural confirmation. Expected fragmentation pathways would likely involve:
Loss of a methyl radical (•CH₃) from the methoxy group to form a stable cation.
Loss of carbon monoxide (CO) from the methoxy-bearing ring.
Loss of hydrogen cyanide (HCN) from the nitrile group.
Cleavage of the naphthalene ring system under higher energy conditions.
A representative fragmentation pattern would help to confirm the positions of the substituents on the naphthalene core.
Single-Crystal X-ray Diffraction: Solid-State Molecular Conformation and Packing Arrangements
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide definitive proof of its molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles.
Expected Structural Features:
The naphthalene ring system would be largely planar.
The methoxy and methyl groups would likely be slightly out of the plane of the naphthalene ring to minimize steric hindrance.
The crystal packing would likely be influenced by π-π stacking interactions between the aromatic naphthalene systems of adjacent molecules. nih.gov
Weak C-H···N or C-H···O hydrogen bonds might also play a role in stabilizing the crystal lattice. nih.gov
Predicted Crystallographic Data Table (Hypothetical):
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8-12 |
| b (Å) | ~10-15 |
| c (Å) | ~7-10 |
| β (°) | ~95-105 |
| V (ų) | ~1100-1300 |
| Z | 4 |
Chiroptical Spectroscopy (if chiral centers are introduced via derivatization)
The parent molecule, this compound, is achiral and therefore would not exhibit a signal in chiroptical spectroscopy techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD).
However, if a chiral center were introduced through a chemical derivatization, for example, by a reaction that creates a stereocenter elsewhere in the molecule while leaving the core structure intact, then chiroptical methods would become relevant. The resulting diastereomers or enantiomers would have mirror-image CD spectra, and their specific rotations could be measured. This would be a powerful method for determining the absolute configuration of the newly formed stereocenter. As no such derivatives have been reported, this remains a hypothetical application.
Computational and Theoretical Investigations of 1 Methoxy 3 Methyl 2 Naphthonitrile
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. nih.gov For a molecule like 1-Methoxy-3-methyl-2-naphthonitrile, DFT calculations would provide fundamental insights into its geometry and electronic properties.
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. It is particularly useful for predicting and interpreting electronic absorption and emission spectra.
Excited State Characterization and Transition AnalysisTD-DFT calculations provide detailed information about the nature of electronic transitions (e.g., n → π, π → π). This analysis helps in understanding the character of the excited states, for instance, whether they involve charge transfer within the molecule. This information is critical for applications in materials science and photochemistry.
While the framework for such a computational investigation is well-established, the actual data and specific findings for this compound remain absent from the available scientific record. Without published research, any attempt to populate the outlined sections with data would be speculative and would not meet the required standards of scientific accuracy.
Molecular Dynamics Simulations and Intermolecular Interactions
Currently, there are no published studies detailing molecular dynamics (MD) simulations for this compound. Such simulations would be invaluable for understanding how molecules of this compound interact with each other and with solvent molecules.
Hypothetically, MD simulations could elucidate:
Aggregate Formation: By simulating a system with multiple molecules of this compound, researchers could predict whether it tends to form dimers, trimers, or larger aggregates in different environments. This is often driven by intermolecular forces like π-π stacking of the naphthalene (B1677914) rings.
Solvation Effects: Simulating the compound in various solvents (e.g., water, ethanol, DMSO) would reveal detailed information about the solvation shell. It would help in understanding solubility and the specific interactions (like hydrogen bonding to the methoxy (B1213986) oxygen or nitrile nitrogen) that govern its behavior in solution.
A potential study could generate data such as the Radial Distribution Function (RDF) to describe the probability of finding a solvent molecule at a certain distance from a specific atom on the compound.
Structure-Property Relationship (SPR) Modeling: Theoretical Approaches to Photophysical and Reactivity Trends
Structure-Property Relationship (SPR) modeling for this compound has not been a subject of specific research articles. Theoretical chemistry methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), would be the primary tools for such an investigation.
These computational approaches could be used to predict key properties:
Photophysical Properties: TD-DFT calculations could predict the electronic absorption and emission spectra. This involves calculating the energies of molecular orbitals (like the HOMO and LUMO) to understand the electronic transitions responsible for its potential color and fluorescence. The influence of the methoxy (-OCH3) and methyl (-CH3) groups on the naphthalene core's electronic structure would be a key point of investigation.
Reactivity Trends: The reactivity of the molecule could be mapped by calculating electrostatic potential surfaces and Fukui functions. These methods would identify the most likely sites for electrophilic or nucleophilic attack. For instance, the nitrile group is a known reactive site, and its reactivity could be quantified and compared to other naphthonitrile derivatives.
A hypothetical data table from such a study might look like this:
Table 1: Hypothetical Calculated Photophysical and Reactivity Descriptors
| Parameter | Predicted Value | Method | Significance |
|---|---|---|---|
| λmax (Absorption) | e.g., 320 nm | TD-DFT/B3LYP | Predicts the wavelength of maximum UV-Vis light absorption. |
| HOMO Energy | e.g., -6.5 eV | DFT/B3LYP | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | e.g., -1.2 eV | DFT/B3LYP | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | e.g., 5.3 eV | DFT/B3LYP | Correlates with chemical reactivity and kinetic stability. |
Chemical Reactivity and Derivatization Pathways of 1 Methoxy 3 Methyl 2 Naphthonitrile
Reactions at the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is a site of significant reactivity, enabling its conversion into various other functional groups through addition reactions.
Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids under either acidic or basic conditions. organic-chemistry.org The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the electrophilic nitrile carbon. For 1-Methoxy-3-methyl-2-naphthonitrile, this process would yield 1-methoxy-3-methyl-2-naphthalene-2-carboxamide, and upon further hydrolysis, 1-methoxy-3-methyl-2-naphthoic acid.
While specific studies on the hydrolysis of this compound are not prevalent in the literature, the hydrolysis of other nitriles is well-documented. For instance, mild alkaline hydrolysis of various benzonitriles and other aromatic nitriles using sodium hydroxide in a methanol/dioxane solvent system has been shown to selectively produce primary amides. rug.nl It is anticipated that this compound would react under similar conditions, as outlined in the table below.
Table 1: Predicted Hydrolysis Reactions of this compound
| Reaction | Reagents and Conditions | Predicted Product |
|---|---|---|
| Amidation | NaOH, MeOH/Dioxane, reflux | 1-Methoxy-3-methyl-2-naphthalene-2-carboxamide |
This table is based on general methodologies for nitrile hydrolysis as specific data for the substrate is not available.
The nitrile group can be readily reduced to a primary amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This transformation is a cornerstone of synthetic chemistry for producing amines from nitriles. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately forming (1-methoxy-3-methylnaphthalen-2-yl)methanamine. LiAlH₄ is a potent reagent capable of reducing not only nitriles but also esters, carboxylic acids, and amides. masterorganicchemistry.comyoutube.com Therefore, its use requires careful consideration of other functional groups within the molecule. Given the stability of the methoxy (B1213986) and methyl groups and the naphthalene (B1677914) ring to LiAlH₄, the selective reduction of the nitrile is expected to be efficient.
Table 2: Representative Conditions for Nitrile Reduction
| Substrate Type | Reagents and Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Tertiary Amide | LiAlH₄, refluxing ether, 15h | Tertiary Amine | 91% | masterorganicchemistry.com |
| Secondary Allyl Amides | LiAlH₄ (1.5 equiv.), tBuOMe | Allyl Amine | N/A | nih.gov |
The nitrile group can participate in [2+3] cycloaddition reactions, most notably with azides to form tetrazole rings. This reaction, often catalyzed by zinc salts or other Lewis acids, is a highly reliable method for synthesizing 5-substituted-1H-tetrazoles. chinesechemsoc.orgwikipedia.org These tetrazole derivatives are of significant interest in medicinal chemistry as they are often used as bioisosteres for carboxylic acids. chinesechemsoc.org The reaction of this compound with sodium azide (B81097), typically in the presence of an ammonium (B1175870) chloride or a Lewis acid catalyst like zinc chloride in a suitable solvent such as DMF, would yield 5-(1-methoxy-3-methylnaphthalen-2-yl)-1H-tetrazole. chinesechemsoc.orgwikipedia.org
Multicomponent reactions involving aldehydes, malononitrile, and sodium azide are also employed to create complex tetrazole structures. rsc.org This highlights the versatility of the cycloaddition pathway.
Table 3: General Conditions for Tetrazole Synthesis from Nitriles
| Nitrile Substrate | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Benzonitrile (B105546) | NaN₃, NH₄Cl, DMF | 5-Phenyl-1,2,3,4-tetrazole | chinesechemsoc.org |
| Various Nitriles | NaN₃, ZnCl₂, isopropanol | 5-Substituted 1H-tetrazoles | wikipedia.org |
Electrophilic Aromatic Substitution on the Naphthalene Core
The naphthalene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy and methyl groups. The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The nitrile group is a deactivating meta-director. In naphthalene systems, substitution typically favors the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the carbocation intermediate. nih.gov
For this compound, the directing effects are as follows:
-OCH₃ group (at C1): Strongly activating, directs ortho (to C2, which is blocked) and para (to C4).
-CH₃ group (at C3): Weakly activating, directs ortho (to C2 and C4) and para (to C6, which is less likely).
-CN group (at C2): Deactivating, would direct meta (to C4 and C7).
Considering these combined effects, the C4 position is the most activated and sterically accessible site for electrophilic attack. The strong activating and para-directing effect of the C1-methoxy group, reinforced by the ortho-directing effect of the C3-methyl group and the meta-directing effect of the C2-nitrile, overwhelmingly favors substitution at C4. Reactions like halogenation, nitration, and Friedel-Crafts alkylation/acylation are expected to occur with high regioselectivity at this position. For example, bromination of 1-methoxynaphthalene (B125815) with N-bromosuccinimide (NBS) in acetonitrile (B52724) readily yields 4-bromo-1-methoxynaphthalene. wku.edu A similar outcome is anticipated for the title compound.
Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Predicted Product | Reference for Analogue |
|---|---|---|---|
| Bromination | NBS, MeCN | 4-Bromo-1-methoxy-3-methyl-2-naphthonitrile | wku.edu |
| Nitration | HNO₃, H₂SO₄ | 1-Methoxy-3-methyl-4-nitro-2-naphthonitrile |
Nucleophilic Aromatic Substitution on the Naphthalene Core
While aromatic rings are typically electron-rich and resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur if the ring is activated by strong electron-withdrawing groups and contains a good leaving group. In this compound, the nitrile group at the C2 position acts as an electron-withdrawing group, activating the ring for such reactions.
A highly relevant study demonstrated that in 1-methoxy-2-(diphenylphosphinyl)naphthalene, the methoxy group at C1 can be readily displaced by various carbon, nitrogen, and oxygen nucleophiles. elsevierpure.com The diphenylphosphinyl group at C2, being strongly electron-withdrawing like a nitrile, facilitates this substitution. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the activating group. It is therefore highly probable that the methoxy group of this compound can act as a leaving group in SNAr reactions when treated with strong nucleophiles like Grignard reagents, alkoxides, or amides, yielding 1-substituted-3-methyl-2-naphthonitriles. elsevierpure.com
Table 5: Examples of Nucleophilic Aromatic Substitution on an Activated Naphthyl Ether elsevierpure.com
| Nucleophile | Reagents and Conditions | Product |
|---|---|---|
| Grignard Reagents (RMgBr) | THF, reflux | 1-Alkyl/Aryl-2-(diphenylphosphinyl)naphthalene |
| Sodium Methoxide (NaOMe) | DMF, 100 °C | No reaction (starting material recovered) |
| Sodium Phenoxide (NaOPh) | DMF, 100 °C | 1-Phenoxy-2-(diphenylphosphinyl)naphthalene |
Based on the reactivity of 1-methoxy-2-(diphenylphosphinyl)naphthalene.
Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
To further functionalize the molecule, particularly at positions that are not readily accessible via classical EAS or SNAr reactions, metal-catalyzed cross-coupling reactions are indispensable. These reactions typically require an aryl halide or triflate as a starting material. A potential synthetic route would involve the regioselective bromination at the C4 position (as discussed in section 5.2) to generate 4-bromo-1-methoxy-3-methyl-2-naphthonitrile. This aryl bromide would be a versatile substrate for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters would introduce new aryl or alkyl groups at the C4 position. chinesechemsoc.org
Heck-Mizoroki Reaction: Coupling with alkenes would append a vinyl group at C4, providing a handle for further transformations. rsc.orgwikipedia.org
Buchwald-Hartwig Amination: Reaction with primary or secondary amines would install a nitrogen substituent at C4, a common strategy in pharmaceutical synthesis. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling: Coupling with terminal alkynes would yield a C4-alkynylated derivative.
These reactions are known for their broad functional group tolerance, and the nitrile, methoxy, and methyl groups on the substrate are expected to be compatible with typical reaction conditions.
Table 6: Potential Metal-Catalyzed Cross-Coupling Reactions of a 4-Bromo Precursor
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Predicted Product Functionality at C4 |
|---|---|---|---|
| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | -R (Aryl, Alkyl) |
| Heck Reaction | Alkene, Base | Pd(OAc)₂, PPh₃ | -CH=CHR |
| Buchwald-Hartwig Amination | R¹R²NH, Base | Pd₂(dba)₃, Ligand (e.g., X-Phos) | -NR¹R² |
This table outlines potential transformations of a hypothetical 4-bromo derivative based on established cross-coupling methodologies.
Suzuki-Miyaura Coupling at Aromatic Positions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org This reaction is widely used to create biaryl structures, which are prevalent in pharmaceuticals and material science. fishersci.co.ukorganic-chemistry.org For this compound to participate in a Suzuki-Miyaura reaction, it would first need to be functionalized with a suitable leaving group, such as bromine, iodine, or a triflate group, at one of the aromatic positions.
The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The reactivity of a hypothetical halo-derivative of this compound would be influenced by the electronic nature of the naphthalene system. The methoxy group at the C1 position acts as an electron-donating group, activating the naphthalene ring, while the nitrile at C2 is electron-withdrawing. wikipedia.org The position of the halogen would be critical. For instance, a halogen at the C4 position would be sterically accessible and electronically activated for oxidative addition.
Hypothetical Suzuki-Miyaura Reaction Conditions: A typical protocol for coupling a hypothetical 4-bromo-1-methoxy-3-methyl-2-naphthonitrile with an arylboronic acid might involve the following conditions, though optimization would be necessary.
| Component | Example Reagent/Condition | Purpose |
| Aryl Halide | 4-Bromo-1-methoxy-3-methyl-2-naphthonitrile | Substrate |
| Boronic Acid | Phenylboronic acid | Coupling Partner |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | Palladium(0) source |
| Ligand | SPhos, XPhos (if using Pd(OAc)₂) | Stabilize catalyst, promote reaction |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates boronic acid |
| Solvent | Dioxane/H₂O, Toluene, or DMF | Reaction medium |
| Temperature | 80-110 °C | To drive the reaction |
The yield and success of such a reaction would depend on balancing the electronic effects and preventing side reactions, such as hydro-dehalogenation or catalyst deactivation. nih.gov
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is invaluable for synthesizing conjugated enynes and arylalkynes and typically employs a dual catalytic system of palladium and copper(I). organic-chemistry.org Similar to the Suzuki coupling, application to this compound would require a pre-installed halide or triflate leaving group on the naphthalene core.
The reaction mechanism involves a palladium cycle, similar to other cross-couplings, and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. libretexts.org Modern protocols sometimes omit the copper co-catalyst, particularly when using bulky, electron-rich phosphine ligands. organic-chemistry.org
The electronic properties of the this compound framework would again play a significant role. The coupling reaction is generally robust and tolerates a wide range of functional groups, making it a viable strategy for introducing alkynyl moieties onto the naphthalene ring system. These alkynylated products can serve as versatile intermediates for further transformations, such as cycloadditions or the synthesis of complex heterocyclic structures. sciforum.net
Hypothetical Sonogashira Coupling Reaction Data: This table outlines potential conditions for the alkynylation of a halogenated this compound derivative.
| Parameter | Example Reagent/Condition | Role in Reaction |
| Substrate | 4-Iodo-1-methoxy-3-methyl-2-naphthonitrile | Electrophilic partner |
| Alkyne | Phenylacetylene or Trimethylsilylacetylene | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Primary catalyst |
| Copper Co-catalyst | CuI | Activates the alkyne |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Neutralizes HX byproduct, acts as solvent |
| Solvent | THF or DMF | Reaction medium |
| Temperature | Room Temperature to 80 °C | Reaction condition |
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, linking an amine with an aryl halide or pseudohalide. wikipedia.orglibretexts.org This method has largely supplanted harsher classical methods for synthesizing aryl amines due to its mild conditions and broad substrate scope. youtube.com To achieve N-arylation on the this compound core, a halogenated derivative would be necessary as the electrophilic partner.
The catalytic cycle involves the oxidative addition of palladium to the aryl halide, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. youtube.com The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) is crucial for the efficiency of the reaction, especially with less reactive aryl chlorides or sterically hindered amines. organic-chemistry.org
This reaction could be used to install a wide variety of primary or secondary amines at different positions of the naphthalene ring, providing access to a diverse library of N-aryl derivatives with potential applications in medicinal chemistry and materials science.
Hypothetical Buchwald-Hartwig Amination Conditions:
| Component | Example Reagent/Condition | Purpose |
| Aryl Halide | 4-Chloro-1-methoxy-3-methyl-2-naphthonitrile | Substrate |
| Amine | Morpholine or Aniline | Nucleophile |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium(0) precursor |
| Ligand | XPhos, SPhos, or BrettPhos | Facilitates reductive elimination |
| Base | NaOt-Bu or K₃PO₄ | Deprotonates the amine |
| Solvent | Toluene or Dioxane | Anhydrous reaction medium |
| Temperature | 80-120 °C | To drive the reaction |
Functionalization and Cleavage Reactions of the Methoxy Group
The methoxy group (–OCH₃) at the C1 position is a key functional handle. As an aryl methyl ether, it can undergo cleavage to reveal the corresponding naphthol, a highly versatile synthetic intermediate. Classic reagents for ether cleavage include strong protic acids like HBr and HI, or Lewis acids such as BBr₃. Boron trichloride (B1173362) (BCl₃) is often used for its high efficiency in cleaving aryl methyl ethers.
The resulting 1-hydroxy-3-methyl-2-naphthonitrile (B8755114) could then be re-functionalized in various ways. For example, the phenolic hydroxyl group could be alkylated or acylated, or used to direct ortho-lithiation for further C-C bond formation.
In some contexts, the methoxy group can participate directly in cyclization reactions, where it can act as a nucleophile or be involved in proton transfer steps, thereby influencing the reaction pathway. nih.gov
Photoinduced Chemical Transformations and Cycloadditions
Naphthalene derivatives are well-known to participate in a variety of photochemical reactions. The extended π-system of the naphthalene core readily absorbs UV light, leading to excited states that can undergo transformations not accessible under thermal conditions. For this compound, photoinduced reactions could involve the naphthalene ring, the nitrile group, or interactions between them.
One important class of reactions is photocycloaddition. Naphthalene and its derivatives can undergo [2π+2π] photocycloadditions with alkenes. acs.org For example, studies on related naphthonitriles have shown they can react with alkenes like acrylonitrile (B1666552) to form cyclobutane (B1203170) adducts. cdnsciencepub.com The regioselectivity of such additions is often governed by the electronic nature of the substituents and the stability of the diradical or exciplex intermediates. Intramolecular photocycloadditions are also possible if a suitable alkene moiety is tethered to the main structure. researchgate.net
Oxidation and Reduction Chemistry
The functional groups of this compound offer distinct sites for oxidation and reduction.
Reduction: The nitrile group (–C≡N) is readily reducible to a primary amine (–CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Raney Nickel). This transformation provides a route to aminomethyl-naphthalene derivatives, which are valuable building blocks. The naphthalene ring itself can be reduced under more forcing conditions, such as with sodium in liquid ammonia (B1221849) (Birch reduction), which would likely also affect the nitrile group.
Oxidation: The naphthalene ring is susceptible to oxidation, although this can sometimes lead to complex mixtures or ring-opening. Strong oxidizing agents like chromium trioxide or potassium permanganate (B83412) could potentially oxidize the methyl group to a carboxylic acid or oxidize the aromatic ring. However, controlling the selectivity of such reactions on a polysubstituted naphthalene can be challenging. The methoxy group is generally stable to oxidation, but under certain conditions, oxidative cleavage can occur.
Advanced Applications and Functional Materials Derived from 1 Methoxy 3 Methyl 2 Naphthonitrile
Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)
The unique photophysical properties of naphthalene (B1677914) derivatives have positioned them as promising candidates for the development of advanced luminescent materials. The rigid, planar structure of the naphthalene core, combined with the electronic effects of substituents like the methoxy (B1213986) and nitrile groups in 1-methoxy-3-methyl-2-naphthonitrile, provides a versatile scaffold for designing molecules with tailored emission characteristics. These characteristics are particularly relevant in the field of organic light-emitting diodes (OLEDs), where the efficiency and color purity of the emitted light are of paramount importance.
Emitters and Dopants in OLED Devices: Efficiency and Color Purity
The design of efficient emitters is a key challenge in OLED technology. Noble metal-free organic molecules that exhibit thermally activated delayed fluorescence (TADF) have emerged as a third generation of OLED emitters capable of achieving 100% internal quantum efficiency. rsc.org This process allows for the harvesting of both singlet and triplet excitons for light emission, a significant improvement over conventional fluorescent emitters that are limited to harvesting only singlet excitons (25% of the total).
Thermally Activated Delayed Fluorescence (TADF) and Mechanoluminescence Studies
Thermally Activated Delayed Fluorescence (TADF) is a photophysical phenomenon that enables the conversion of non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC). researchgate.net This process is particularly efficient in molecules with a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. rsc.orgresearchgate.net The methoxy group, being an electron-donating group, can influence the electronic structure of the naphthalene core and potentially tune the ΔEST to facilitate TADF. nih.gov The nitrile group, an electron-withdrawing group, further modulates the electronic properties, creating a donor-acceptor (D-A) type structure that is often conducive to achieving a small ΔEST.
Recent research has focused on designing TADF molecules where the donor and acceptor units are electronically coupled. nih.govfigshare.com While specific studies on this compound as a TADF emitter are not extensively documented in the provided results, the principles of TADF material design suggest that its scaffold could be a valuable starting point. The impact of methoxy substituents on promoting TADF in other organic systems has been demonstrated, highlighting the potential for similar effects in naphthalene-based structures. nih.gov
Mechanoluminescence, the emission of light in response to mechanical stress, is another area where derivatives of this compound could find application. The crystalline packing and intermolecular interactions of organic molecules play a crucial role in their mechanoluminescent properties. The planar nature of the naphthalene core can facilitate strong π-π stacking interactions, which can be perturbed by mechanical force, leading to changes in the emissive properties.
Fluorescent Probes and Sensors (Non-biological applications)
The inherent fluorescence of the naphthalene moiety makes this compound and its derivatives excellent candidates for the development of fluorescent probes and sensors for non-biological applications. These sensors operate on the principle that the interaction of the probe with a specific analyte induces a measurable change in its fluorescence properties, such as intensity, wavelength, or lifetime.
Sensing of Environmental Analytes (e.g., metal ions, specific organic molecules)
Derivatives of this compound can be functionalized to selectively bind with various environmental analytes, including heavy metal ions and specific organic molecules. The design of such probes often involves incorporating a recognition unit that specifically interacts with the target analyte and a signaling unit (the fluorophore) that reports this interaction.
For instance, the introduction of a benzoyl hydrazone group to a naphthalene-based scaffold has been shown to create a fluorescent probe for the selective detection of metal ions like Al³⁺. rsc.org Similarly, naphthalimide-based probes have demonstrated high selectivity for detecting Ag⁺ and Hg²⁺ ions. nih.gov The methoxy and nitrile groups on the this compound backbone can influence the binding affinity and selectivity of the probe for different metal ions. thermofisher.com The development of fluorescent sensors for heavy metal ions is of significant environmental importance due to their toxicity. nih.gov
Beyond metal ions, these fluorescent probes can be engineered to detect specific organic molecules. For example, a turn-on fluorescent probe for hydrazine, a widely used industrial chemical with significant toxicity, was developed based on a naphthaldehyde backbone. mdpi.com The sensing mechanism involved a retro-aza-Henry type reaction assisted by an ortho-methoxy-methyl-ether moiety. mdpi.com This highlights the potential for designing probes derived from this compound for the detection of various hazardous organic compounds.
pH Sensitivity and Solvatochromism in Organic Media
The fluorescence of many organic molecules is sensitive to the polarity and pH of their environment. This property, known as solvatochromism and pH sensitivity, can be exploited for various applications. The methoxy and nitrile groups in this compound can influence its electronic charge distribution in the ground and excited states, making its fluorescence properties susceptible to changes in the solvent polarity.
In different organic media, the emission wavelength of a solvatochromic dye can shift, providing information about the polarity of the surrounding medium. This can be useful in studying chemical reactions or as a component in solvent-sensitive materials. Similarly, the protonation or deprotonation of certain functional groups on a molecule can significantly alter its fluorescence. While specific data on the pH sensitivity and solvatochromism of this compound is not detailed in the provided search results, the general principles of fluorophore design suggest that its naphthalene core provides a robust platform for developing sensors with these properties.
Precursors in Complex Organic Synthesis and Medicinal Chemistry Scaffolds (excluding clinical drug development)
The naphthalene ring system is a prevalent scaffold in medicinal chemistry, and this compound serves as a valuable precursor for the synthesis of more complex molecules with potential biological activity. ijpsjournal.com The methoxy and nitrile groups offer reactive sites for further chemical transformations, allowing for the construction of diverse molecular architectures.
The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. The methoxy group can be cleaved to a hydroxyl group, which can then be further functionalized. These transformations open up a wide range of synthetic possibilities for creating novel compounds. The naphthalene scaffold itself is found in numerous compounds with a wide array of biological activities. ijpsjournal.com
In medicinal chemistry, the concept of a "scaffold" refers to the core structure of a molecule that provides the three-dimensional framework for the attachment of various functional groups. chemrxiv.orgnih.gov The naphthalene scaffold is considered a "privileged structure" due to its ability to bind to multiple biological targets. Nicotinonitrile, another nitrile-containing heterocyclic scaffold, has been extensively studied in medicinal chemistry and has led to the development of several marketed drugs. ekb.eg This underscores the potential of nitrile-containing scaffolds like this compound in drug discovery research. The synthesis of precursors for biologically active naphthalenes, such as 1,3,8-naphthalenetriol, has been a focus of organic synthesis research. rsc.org
Polymer Chemistry Applications
The unique combination of a rigid naphthalene unit and reactive functional groups in this compound makes it a promising candidate for the development of advanced polymeric materials. Its contributions can be envisioned in two primary areas: as a monomer for creating new functional polymers and as a moiety for the side-chain functionalization of existing polymer backbones.
Monomers for Functional Polymers
The nitrile group of this compound could potentially undergo polymerization through various chemical pathways, leading to polymers with the naphthyl group as a repeating unit. The naphthalene moiety would impart significant thermal stability and desirable optical properties to the polymer backbone. Research on related naphthalene-containing polymers has demonstrated their potential in high-performance applications.
For instance, polymers incorporating naphthalene diimide units are known for their excellent thermal and chemical stability, as well as their high electron affinities, making them suitable for organic electronics. gatech.edunih.gov Similarly, a polymer derived from this compound could exhibit enhanced thermal resistance and specific optoelectronic characteristics due to the electron-withdrawing nature of the nitrile group and the electron-donating character of the methoxy group.
A hypothetical polymerization of a derivative of this compound is presented below, illustrating how it could be incorporated into a polymer chain.
| Monomer | Polymerization Method | Potential Polymer Properties | Reference Analogs |
| Vinyl-functionalized this compound | Radical Polymerization | High thermal stability, specific fluorescence, and refractive index. | Naphthalene-containing acrylates and methacrylates. |
| Di-halo-substituted this compound | Cross-coupling Polymerization (e.g., Suzuki, Sonogashira) | Conjugated polymer with potential for charge transport. nih.gov | Naphthalene diimide copolymers. nih.gov |
Side-Chain Functionalization of Polymeric Materials
The functional groups of this compound allow for its attachment as a side chain to various polymer backbones. This approach can be used to modify the properties of commodity polymers or to design specialty polymers with tailored functionalities. The bulky and rigid naphthalene side chain can significantly influence the polymer's physical properties, such as its glass transition temperature and mechanical strength.
Side-chain engineering has been shown to be a critical factor in determining the charge-transporting properties of naphthalene diimide-based copolymers. nih.gov By analogy, incorporating the this compound moiety as a side chain could be a strategy to fine-tune the electronic and optical properties of polymers for specific applications. For example, a polysiloxane or polyacrylate backbone could be functionalized with this naphthonitrile derivative. researchgate.net
The following table outlines potential strategies for side-chain functionalization.
| Polymer Backbone | Attachment Chemistry | Resulting Polymer Characteristics | Relevant Studies |
| Poly(methyl methacrylate) | Copolymerization with a methacryloyl-functionalized naphthonitrile derivative. | Enhanced thermal stability, altered refractive index, and potential for optical applications. | Studies on side-chain liquid crystalline polymers with naphthalene groups. researchgate.net |
| Polysiloxane | Hydrosilylation of a vinyl-functionalized naphthonitrile derivative onto a Si-H containing polysiloxane. | Increased thermal stability, modified surface properties, and potential as a high-performance elastomer. | Research on side-chain polysiloxanes with phthalocyanine (B1677752) moieties. |
| Poly(N-isopropylacrylamide) | "Click" chemistry to attach an azide- or alkyne-functionalized naphthonitrile derivative. | Introduction of fluorescence and potential for creating stimuli-responsive materials with optical readouts. | General principles of "click" chemistry for polymer functionalization. |
Organic Photovoltaic (OPV) Applications
Naphthalene-based materials, particularly naphthalene diimides (NDIs), are extensively studied for their use in organic solar cells due to their favorable electronic properties and stability. gatech.edunih.govresearchgate.net These compounds often serve as electron acceptors (n-type materials) in the active layer of OPV devices. The electron-deficient nature of the naphthalene core, often enhanced by electron-withdrawing groups, facilitates efficient charge separation and transport.
While this compound itself has not been reported in OPV devices, its structural components suggest potential utility. The electron-withdrawing nitrile group on the naphthalene core could enable it to function as an n-type material. The methoxy group, being electron-donating, might modulate the electronic energy levels of the molecule, which is a critical aspect in the design of OPV materials. rsc.org
Furthermore, naphthalene derivatives have been used as additives in the active layer of organic solar cells to improve device stability and performance by reducing trap-assisted recombination. rsc.orgresearchgate.net It is conceivable that this compound or its derivatives could play a similar role. Polymers with naphthalene diimide side chains have also been developed as electron-extraction layers in perovskite solar cells, demonstrating improved long-term stability. rsc.org
The table below summarizes the potential roles of materials like this compound in OPV devices, based on data from analogous compounds.
| OPV Application | Function | Relevant Properties of Analogous Compounds | Illustrative Compound Type |
| Active Layer Component | n-type (electron acceptor) | High electron affinity, good charge mobility. gatech.edunih.gov | Naphthalene diimide derivatives. gatech.edu |
| Interfacial Layer | Electron-extraction layer | Appropriate energy levels for charge transfer from the active layer, good film-forming properties. rsc.org | Naphthalene diimide side-chain polymers. rsc.org |
| Additive | Stabilizer, trap passivator | Reduction of non-geminate recombination, improved device lifetime. rsc.org | Naphthalene dithiol. rsc.org |
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property that is crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. youtube.com The NLO response of a molecule is governed by its hyperpolarizability, which is strongly influenced by the presence of electron donor and acceptor groups connected by a π-conjugated system.
The structure of this compound, with an electron-donating methoxy group and an electron-withdrawing nitrile group attached to the π-conjugated naphthalene system, fits the description of a push-pull chromophore, which is a common design for NLO materials. acs.org Theoretical and experimental studies on other donor-acceptor substituted naphthalene derivatives have shown significant NLO responses. acs.org
The extent of the NLO effect is dependent on the strength of the donor and acceptor groups and the length of the conjugation path. While the single naphthalene ring provides a moderate conjugation length, the combination of the methoxy and nitrile groups is expected to induce a significant molecular dipole moment and hyperpolarizability.
| NLO Property | Governing Molecular Feature | Potential of this compound | Related Research |
| Second-Harmonic Generation (SHG) | Non-centrosymmetric charge distribution, large first hyperpolarizability (β). | The push-pull nature of the substituents on the naphthalene core could lead to a significant β value. | Studies on azobenzene (B91143) derivatives modified with aminonaphthalene. acs.org |
| Two-Photon Absorption (2PA) | Large two-photon absorption cross-section (σ₂). | The extended π-system of the naphthalene ring could contribute to a notable 2PA cross-section. | Research on the NLO properties of various organic chromophores. nih.gov |
Supramolecular Assembly and Self-Assembling Materials
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.orgyoutube.com The ability of molecules to self-assemble into well-defined nanostructures is at the heart of creating novel functional materials.
Naphthalene diimides are well-known for their strong tendency to self-assemble via π-π stacking, forming ordered structures like nanofibers, nanoribbons, and gels. rsc.orggoogle.com This self-assembly is driven by the large, planar aromatic surface of the naphthalene core. The resulting structures have shown promise in applications such as organic electronics and sensing. nih.govbingol.edu.tr
Given its rigid naphthalene core, this compound is also a candidate for forming ordered assemblies through π-π stacking. The polarity introduced by the methoxy and nitrile groups could lead to additional dipole-dipole interactions, influencing the packing arrangement and the morphology of the resulting supramolecular structures. Amphiphilic naphthalene derivatives have been shown to self-assemble into complex chiral structures. rsc.org By functionalizing this compound with appropriate chemical groups, it could be designed to self-assemble into a variety of nanomaterials.
| Type of Self-Assembly | Driving Forces | Potential Nanostructures | Analogous Systems |
| π-π Stacking | Aromatic interactions of the naphthalene cores. | Nanofibers, columnar stacks. | Self-assembly of naphthalene diimide derivatives. rsc.orggoogle.com |
| Dipole-Dipole Interactions | Interactions between the polar methoxy and nitrile groups. | Ordered films with specific molecular orientations. | General principles of supramolecular chemistry. rsc.org |
| Amphiphilic Self-Assembly | Hydrophobic interactions of the naphthalene core and hydrophilic interactions of appended polar groups. | Micelles, vesicles, gels. | Naphthalene diimide amphiphiles. rsc.org |
Conclusion and Future Research Directions
Summary of Key Synthetic Achievements and Spectroscopic Insights
The synthesis of aromatic nitriles, including functionalized naphthonitriles, has seen significant advancements. Traditional methods, while historically important, often rely on harsh conditions and toxic reagents. numberanalytics.com Modern approaches, particularly transition metal-catalyzed cyanation reactions, have revolutionized the field by offering milder reaction conditions, improved yields, and greater functional group tolerance. numberanalytics.com These methods have expanded the accessibility of a wide range of aromatic nitrile derivatives.
Spectroscopic techniques are indispensable for the characterization of these molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry provide crucial information about their molecular structure and purity. For instance, rotational spectroscopy, supported by quantum chemical calculations, has been instrumental in providing unique insights into the moments of inertia and precise structural parameters of related benzonitrile (B105546) derivatives. researchgate.net These analytical methods are fundamental for confirming the identity and purity of newly synthesized naphthonitrile compounds.
Unexplored Synthetic Avenues and Methodological Improvements
Despite progress, there are still challenges to be addressed in the synthesis of complex aromatic nitriles. numberanalytics.com Future research could focus on several key areas for methodological improvement:
Development of More Efficient and Selective Catalysts: The design of novel catalysts that can facilitate the cyanation of sterically hindered or electronically challenging naphthalene (B1677914) precursors under milder conditions remains a significant goal. numberanalytics.com
Sustainable Synthetic Routes: A shift towards more environmentally friendly synthetic methods is crucial. This includes the exploration of greener solvents, alternative and safer cyanide sources, and catalytic systems with lower environmental impact. numberanalytics.com
Expansion of Substrate Scope: Research into broadening the applicability of current synthetic methods to include a more diverse range of functionalized naphthalenes will enable the creation of a wider library of naphthonitrile derivatives for various applications. numberanalytics.com
Opportunities for Novel Functional Material Design and Applications
Aromatic nitriles are valuable building blocks for a variety of functional materials. researchgate.net The unique electronic properties of the nitrile group, combined with the extended π-system of the naphthalene core, make "1-Methoxy-3-methyl-2-naphthonitrile" and its isomers interesting candidates for:
Organic Electronics: The introduction of substituents like the methoxy (B1213986) and methyl groups can modulate the electronic properties of the naphthalene system. This could lead to the development of new organic semiconductors for applications in field-effect transistors and light-emitting diodes. The strategic placement of fluorine atoms in similar aromatic systems has been shown to lower HOMO and LUMO energy levels, facilitating electron injection and improving oxidative stability. rsc.orgresearchgate.net
Optoelectronic Devices: The inherent chromophoric nature of the naphthalene ring suggests that its nitrile derivatives could be explored for applications in dyes, pigments, and other photoresponsive materials. nih.govrsc.org
Pharmaceutical Intermediates: The nitrile group is a key functional group in many pharmaceuticals due to its ability to improve pharmacokinetic profiles and binding affinity. nih.gov Substituted naphthonitriles could serve as versatile intermediates in the synthesis of novel therapeutic agents. nih.govrsc.org
Integration with Emerging Technologies (e.g., Artificial Intelligence for materials discovery)
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.govresearchgate.net For naphthonitrile research, these technologies offer several exciting possibilities:
Accelerated Discovery of New Materials: Generative AI models can explore vast chemical spaces to design novel naphthonitrile derivatives with desired electronic and physical properties, significantly speeding up the discovery process. researchgate.net
Predictive Synthesis Planning: AI-powered tools can assist in designing more efficient and reliable synthetic routes to target naphthonitrile compounds, reducing the need for extensive trial-and-error experimentation. nih.govnih.gov
Automated Experimentation: The combination of AI with robotic platforms can enable high-throughput screening of reaction conditions and automated synthesis, further accelerating research and development. utoronto.ca
Remaining Challenges and Outlook for Naphthonitrile Research
The future of naphthonitrile research is bright, but several challenges remain. A key challenge is the development of synthetic methods that are not only efficient and versatile but also sustainable and scalable. numberanalytics.com Overcoming the limitations of traditional methods and expanding the toolkit of modern synthetic chemistry will be crucial. numberanalytics.comnumberanalytics.com
The exploration of the full potential of naphthonitriles in materials science will require a multidisciplinary approach, combining synthetic chemistry, materials characterization, and computational modeling. The unique properties of these compounds make them promising candidates for a wide range of applications, from advanced electronic materials to new pharmaceuticals. As synthetic methodologies become more refined and our understanding of structure-property relationships deepens, we can expect to see the emergence of novel naphthonitrile-based materials with tailored functionalities.
Q & A
Q. Critical factors affecting yield :
- Catalyst selection (bromine vs. peroxide initiators) impacts reaction efficiency.
- Temperature control (mild vs. elevated) balances reaction rate and side-product formation.
- Solvent polarity influences intermediate stability and regioselectivity.
How does the methoxy group in this compound affect its electronic properties and reactivity compared to hydroxyl derivatives?
Level : Advanced
Answer :
The methoxy group (-OCH₃) is an electron-donating substituent, altering the compound’s electronic profile:
- Enhanced nucleophilicity : The methoxy group increases electron density on the naphthalene ring, promoting electrophilic aromatic substitution at specific positions (e.g., para to the nitrile group) .
- Steric effects : Methoxy’s bulkiness may hinder reactions at adjacent positions compared to hydroxyl derivatives.
- Stability : Methoxy groups reduce susceptibility to oxidation compared to hydroxyl groups, making the compound more stable under acidic conditions .
Q. Experimental validation :
- Compare reaction kinetics (e.g., nitrile hydrolysis rates) between hydroxyl and methoxy derivatives using UV-Vis spectroscopy.
- Use computational tools (DFT calculations) to map electron density distribution .
What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?
Level : Advanced
Answer :
Primary techniques :
- X-ray crystallography : Resolves bond lengths and angles, critical for confirming regiochemistry .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy vs. methyl groups) .
- Mass spectrometry : Confirms molecular weight (C₁₁H₁₀O₂N) and fragmentation patterns .
Q. Addressing contradictions :
- Iterative analysis : Cross-validate results using multiple techniques (e.g., IR for functional groups, HPLC for purity) .
- Bias assessment : Apply risk-of-bias criteria (e.g., exposure characterization confidence, detection bias) to evaluate study reliability .
What methodologies are recommended for assessing the toxicological profile of 1-Methoxy-3-methyl-2-naphthalene derivatives?
Level : Advanced
Answer :
Systematic review framework :
Literature search : Use databases (PubMed, TOXCENTER) with query strings targeting toxicity, pharmacokinetics, and environmental fate (Table B-2) .
Inclusion criteria : Prioritize peer-reviewed studies on inhalation/oral exposure routes and systemic effects (Table B-1) .
Data extraction : Collect parameters like LD₅₀, NOAEL, and metabolite profiles (Table C-2) .
Q. Key considerations :
- Evaluate species-specific responses (e.g., hepatic effects in rodents vs. humans) .
- Use computational models to predict bioaccumulation potential based on logP values .
How can computational chemistry aid in predicting the environmental fate of this compound?
Level : Advanced
Answer :
Approaches :
- Molecular dynamics simulations : Model degradation pathways (e.g., hydrolysis, photolysis) under varying pH and temperature .
- QSAR models : Relate structural features (e.g., nitrile group) to biodegradation rates using PubChem data (DTXSID40171723) .
Q. Validation :
- Compare predicted half-lives with experimental data from soil/water microcosm studies .
What strategies resolve discrepancies in reported reaction yields for this compound synthesis?
Level : Advanced
Answer :
Methodological adjustments :
- Variable control : Standardize catalyst concentration (e.g., 0.1–0.3 eq. NBS) and reaction time .
- Replication : Conduct triplicate experiments under inert atmospheres to minimize oxidation side reactions.
- Statistical analysis : Use ANOVA to identify significant factors (e.g., solvent polarity, temperature) .
Q. Data reporting :
- Include detailed reaction conditions (e.g., stirring rate, purification methods) to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
